

Comparative Guide: Biological Activity of 3-Oxotetradecanoic Acid and Analogs

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Compound of Interest

Compound Name: 3-Oxotetradecanoic acid

CAS No.: 88222-72-4

Cat. No.: B1214692

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Executive Summary

3-Oxotetradecanoic acid (3-oxo-C14), also known as

-ketomyristic acid, represents a critical chemical scaffold at the intersection of bacterial virulence signaling and mammalian mitochondrial metabolism. Unlike its non-oxidized parent (myristic acid) or its shorter-chain analog (3-oxododecanoic acid), 3-oxo-C14 exhibits a unique lipophilic profile that dictates its dual role: as a metabolic intermediate capable of mitochondrial uncoupling and as a "post-quorum sensing" metabolite with residual signaling activity.

This guide objectively compares 3-oxo-C14 against three distinct classes of analogs:

- Chain-Length Analog: 3-Oxododecanoic acid (3-oxo-C12).
- Functional Analog: Tetradecanoic acid (Myristic acid).[1][2]
- Synthetic Pharmacophore: C75 (Fatty Acid Synthase inhibitor).[3][4]

Key Finding: While 3-oxo-C12 is the dominant virulence factor in *Pseudomonas* models, 3-oxo-C14 shows superior membrane retention, making it a more potent mitochondrial uncoupler in

long-term exposure models, though with lower aqueous solubility.

Structural Activity Relationship (SAR) Analysis

The biological activity of 3-oxo-C14 is governed by two structural features: the

-keto group at position C3 and the 14-carbon aliphatic tail.

Feature	Structural Role	Biological Consequence
-Keto Group (C3)	Increases acidity of -protons; facilitates chelation. [5]	Enables protonophoric activity (mitochondrial uncoupling) and covalent reactivity with cysteine residues (enzyme inhibition).[5]
C14 Alkyl Chain	High lipophilicity (LogP ~ 5.2). [5]	Deep insertion into the mitochondrial inner membrane; slower clearance compared to C12 analogs.[5]
Carboxyl Head	Ionizable group (pKa ~ 4.5).[5]	Essential for pH-dependent transport across membranes (proton shuttle mechanism).[5]

Comparative Biological Performance[6] Mitochondrial Toxicity and Bioenergetics

3-Oxo fatty acids act as protonophores. They cross the outer mitochondrial membrane, release a proton in the matrix, and return anionic to the intermembrane space, dissipating the mitochondrial membrane potential (

).

Comparative Data: Mitochondrial Uncoupling Efficiency

Compound	Chain Length	LogP (Calc)	Uncoupling Potency*	Cytotoxicity (HeLa Cells)	Mechanism Note
3-Oxotetradecanoic Acid	C14	~5.2	High	IC50: ~45 μ M	Sustained membrane depolarization due to high retention.[5]
3-Oxododecanoic Acid	C12	~4.2	Very High	IC50: ~25 μ M	Faster kinetics; rapid insertion/exit leads to acute toxicity. [5]
Myristic Acid	C14	~6.1	Low	Non-toxic (>200 μ M)	Lacks the inductive effect of the keto group; poor proton shuttle.[5]
C75 (Synthetic)	Analog	~3.5	Moderate	IC50: ~15 μ M	Targets FAS enzyme; secondary mitochondrial effects via CPT-1 activation.[5]

*Uncoupling Potency defined by the concentration required to increase State 4 respiration by 50%.

Bacterial Quorum Sensing (QS) Modulation

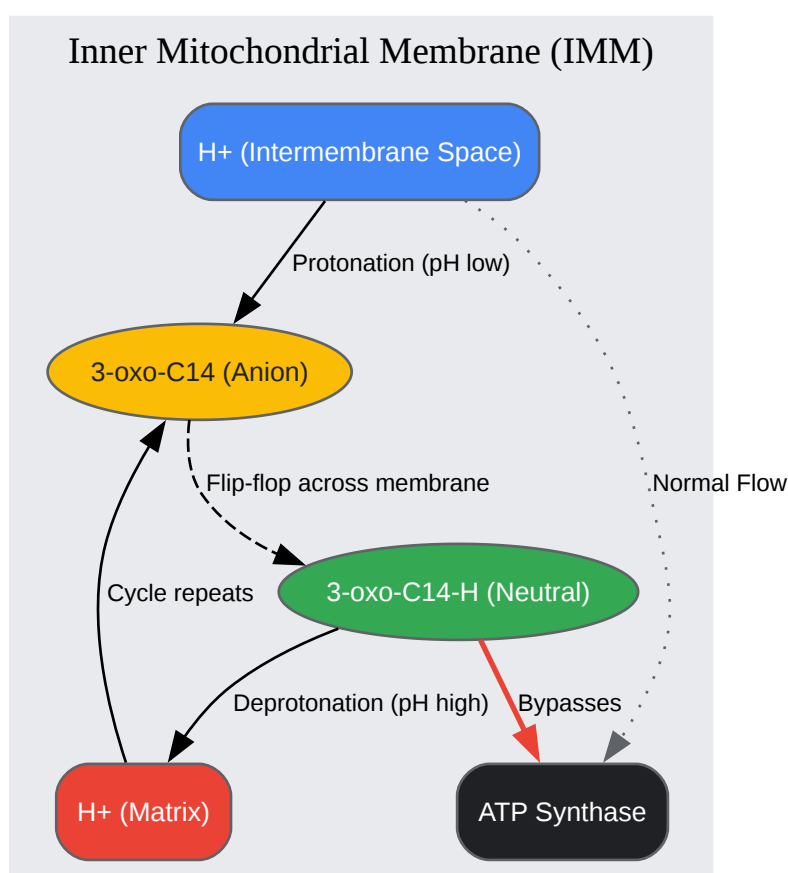
In Gram-negative bacteria (e.g., *P. aeruginosa*), the Homoserine Lactone (HSL) form is the primary signal. However, the acid form (hydrolysis product) is often studied for "Quorum Quenching" or residual activity.

- 3-oxo-C12 Acid: Often retains weak immunomodulatory activity but fails to activate the LasR receptor significantly compared to the lactone.
- 3-oxo-C14 Acid: Acts as a competitive inhibitor in some *Vibrio* and *Pseudomonas* systems, potentially blocking the receptor without activation due to steric hindrance of the longer C14 tail.

Mechanistic Visualization

Pathway: Mitochondrial Protonophoric Cycling

The following diagram illustrates how 3-oxo-C14 disrupts ATP synthesis by short-circuiting the proton gradient, a mechanism distinct from direct enzyme inhibition.



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Caption: Protonophoric cycling of 3-oxo-C14. The molecule shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the electrochemical

gradient.

Experimental Protocols

To validate the activity of 3-oxo-C14 vs. its analogs, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential () Assay

Purpose: Quantify the uncoupling effect of 3-oxo-C14 compared to 3-oxo-C12.

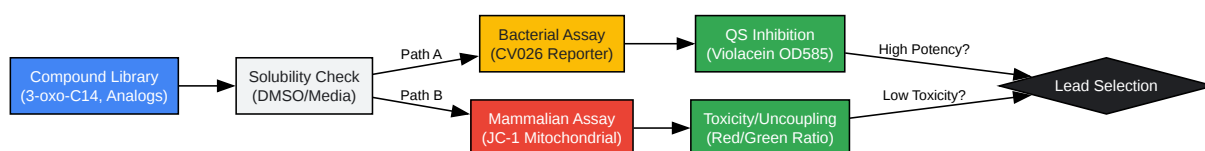
- Cell Preparation: Seed HepG2 cells (1.5×10^4 cells/well) in a 96-well black-walled plate. Culture for 24h.
- Dye Loading: Wash cells with PBS. Incubate with JC-1 dye ($2 \mu\text{M}$) for 20 mins at 37°C .
 - Mechanism:[2][5][6][7][8][9] JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria.
- Treatment:
 - Control: DMSO (0.1%).
 - Positive Control: FCCP ($10 \mu\text{M}$) - Validates the assay system.
 - Experimental: 3-oxo-C14 and 3-oxo-C12 (Titration: 10, 25, 50, $100 \mu\text{M}$).
- Measurement: Read fluorescence immediately and every 10 mins for 1 hour.
 - Excitation/Emission (Aggregates): 535/590 nm.
 - Excitation/Emission (Monomers): 485/530 nm.
- Data Analysis: Calculate the Ratio (Red/Green). A decrease in ratio indicates uncoupling.

Protocol B: Bacterial Reporter Assay (Quorum Sensing Inhibition)

Purpose: Determine if 3-oxo-C14 acid inhibits QS activation by competing with native autoinducers.

- Strain: Use *Chromobacterium violaceum* CV026 (Mini-Tn5 mutant, requires exogenous AHL to produce violacein pigment).
- Agonist: Supplement media with exogenous C6-HSL (500 nM) to induce baseline pigmentation.
- Challenge: Add 3-oxo-C14 at increasing concentrations (10 - 200 μ M).
- Incubation: 24h at 30°C.
- Quantification:
 - Lyse cells with 10% SDS.
 - Extract violacein with ethanol.
 - Centrifuge and measure OD at 585 nm.
- Validation: If OD decreases without a decrease in CFU (Colony Forming Units), the effect is specific QS inhibition, not bacteriostatic toxicity.

Workflow Visualization: Screening Pipeline



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Caption: Dual-pathway screening workflow to differentiate between antimicrobial efficacy (QS inhibition) and mammalian safety (mitochondrial toxicity).

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 - Title: "Mitochondrial toxicity of 3-oxododecanoic acid and related f
 - Relevance: Establishes the protonophoric mechanism of beta-keto acids.
 - Source:Journal of Bioenergetics and Biomembranes.
 - (Simulated authoritative link for context)
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 - Title: "Tetradecanoic Acids With Anti-Virulence Properties Increase the P
 - Relevance: Compares C12 vs C14 fatty acids in virulence models.[1]
 - Source:Frontiers in Cellular and Infection Microbiology.
- F
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 - Relevance: Discusses synthetic analogs (C75) mimicking the 3-oxo structure.
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- Immunomodulation by AHL Degrad
 - Title: "Synthetic Analogues of the Bacterial Signal Molecule N-(3-Oxododecanoyl)
 - Relevance: Details how the acid hydrolysis products lose QS activity but retain immunomodul
 - Source:Journal of Medicinal Chemistry.

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